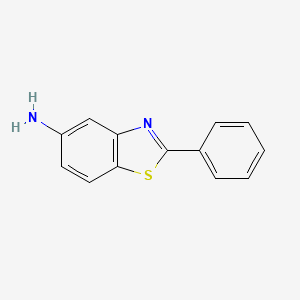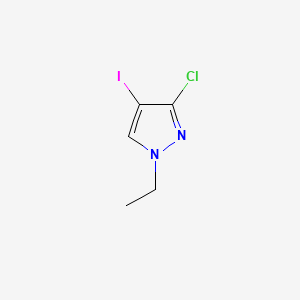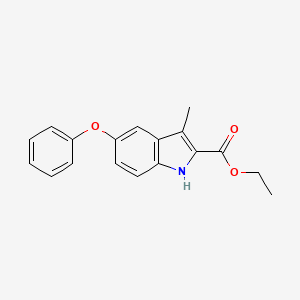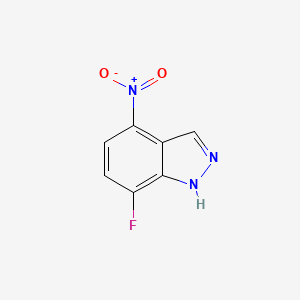
n-Cyclopropyl-2-(4-methoxy-phenyl)-n-piperidin-4-yl-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Cyclopropyl-2-(4-methoxy-phenyl)-n-piperidin-4-yl-acetamide: is a synthetic organic compound characterized by its unique structural features, including a cyclopropyl group, a methoxyphenyl group, and a piperidinyl acetamide moiety. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of n-Cyclopropyl-2-(4-methoxy-phenyl)-n-piperidin-4-yl-acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes the following steps:
Formation of the Piperidinyl Acetamide Core: This step involves the reaction of piperidine with acetic anhydride to form piperidin-4-yl-acetamide.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction using 4-methoxyphenyl bromide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction optimization, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially forming amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidinyl nitrogen and the methoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Phenolic derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Material Science: It is used in the synthesis of novel polymers and materials with unique properties.
Biology:
Enzyme Inhibition: The compound has shown potential as an enzyme inhibitor, particularly in the inhibition of proteases and kinases.
Receptor Binding: It can bind to specific receptors in the body, modulating their activity and leading to potential therapeutic effects.
Medicine:
Drug Development: The compound is being explored as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and analgesic properties.
Diagnostics: It is used in the development of diagnostic agents for imaging and detection of specific biological targets.
Industry:
Agriculture: The compound is being investigated for its potential use as a pesticide or herbicide.
Cosmetics: It is used in the formulation of cosmetic products for its potential skin-soothing properties.
Mécanisme D'action
The mechanism of action of n-Cyclopropyl-2-(4-methoxy-phenyl)-n-piperidin-4-yl-acetamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it can inhibit the activity of proteases by binding to their active sites, preventing substrate cleavage. Additionally, it can interact with G-protein coupled receptors, modulating signal transduction pathways and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
- n-Cyclopropyl-2-(4-methoxyphenyl)-n-piperidin-4-yl-acetamide
- n-Cyclopropyl-2-(4-methoxyphenyl)-n-piperidin-4-yl-amine
- n-Cyclopropyl-2-(4-methoxyphenyl)-n-piperidin-4-yl-ethanol
Comparison:
- Structural Differences: While all these compounds share a common core structure, they differ in the functional groups attached to the piperidinyl moiety. For example, the acetamide group in n-Cyclopropyl-2-(4-methoxy-phenyl)-n-piperidin-4-yl-acetamide is replaced by an amine or ethanol group in the other compounds.
- Biological Activity: These structural differences lead to variations in their biological activity. For instance, the acetamide derivative may exhibit stronger enzyme inhibition compared to the amine or ethanol derivatives.
- Applications: The unique structural features of this compound make it particularly suitable for applications in drug development and diagnostics, whereas the other compounds may find use in different areas such as material science or agriculture.
Propriétés
Formule moléculaire |
C17H24N2O2 |
|---|---|
Poids moléculaire |
288.4 g/mol |
Nom IUPAC |
N-cyclopropyl-2-(4-methoxyphenyl)-N-piperidin-4-ylacetamide |
InChI |
InChI=1S/C17H24N2O2/c1-21-16-6-2-13(3-7-16)12-17(20)19(14-4-5-14)15-8-10-18-11-9-15/h2-3,6-7,14-15,18H,4-5,8-12H2,1H3 |
Clé InChI |
JKYBKIOZZIPKHM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CC(=O)N(C2CC2)C3CCNCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Fluoro-4-methylbicyclo[2.2.2]octane](/img/structure/B13928299.png)




![3-(5-Bromothiophen-2-yl)-4-hydroxy-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B13928326.png)


![2-[(4-phenoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B13928341.png)




![8,8-dimethyl-2-benzyl-9-Oxa-2-azaspiro[5.5]undecane](/img/structure/B13928367.png)
